molecular formula C12H14FNO2 B12983832 Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate

Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate

Cat. No.: B12983832
M. Wt: 223.24 g/mol
InChI Key: AIAUVPIAIBHFKA-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate is a synthetic organic compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol . This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. The presence of a fluorine atom and a benzyl group in its structure makes it a unique and interesting compound for various chemical and biological studies.

Preparation Methods

The synthesis of Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate typically involves the reaction of 1-benzyl-3-fluoroazetidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate is not well-documented. it is likely to interact with various molecular targets through its functional groups. The benzyl group can participate in hydrophobic interactions, while the fluoro group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Methyl 1-benzyl-3-fluoroazetidine-3-carboxylate can be compared with other azetidine derivatives such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 1-benzyl-3-fluoroazetidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)12(13)8-14(9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

AIAUVPIAIBHFKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CN(C1)CC2=CC=CC=C2)F

Origin of Product

United States

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